N-(2-Formylphenyl)cyclopropanecarboxamide

Description

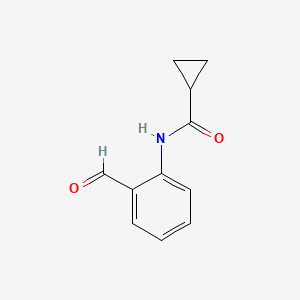

N-(2-Formylphenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a formyl group (-CHO) at the ortho position of the phenyl ring. Cyclopropanecarboxamides are characterized by their strained cyclopropane ring, which confers unique electronic and steric properties, enhancing their binding affinity to biological targets such as kinases or enzymes . These compounds are typically synthesized via cyclopropanation reactions, followed by coupling with substituted anilines or aryl halides. Applications range from kinase inhibition (e.g., GSK-3β and IKK2) to antineoplastic and herbicidal activities .

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-(2-formylphenyl)cyclopropanecarboxamide |

InChI |

InChI=1S/C11H11NO2/c13-7-9-3-1-2-4-10(9)12-11(14)8-5-6-8/h1-4,7-8H,5-6H2,(H,12,14) |

InChI Key |

DNLJGRZILVBUHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC=C2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formylphenyl)cyclopropanecarboxamide typically involves the reaction of 2-formylphenylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Formylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: 2-(Cyclopropanecarboxamido)benzoic acid.

Reduction: N-(2-Hydroxymethylphenyl)cyclopropanecarboxamide.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-Formylphenyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving amide bonds.

Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which N-(2-Formylphenyl)cyclopropanecarboxamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through its amide and formyl groups, forming hydrogen bonds or covalent interactions. The cyclopropane ring can also influence the compound’s binding affinity and specificity by providing steric hindrance or conformational rigidity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-Formylphenyl)cyclopropanecarboxamide and related derivatives:

Structural and Functional Insights:

In contrast, sulfonyl groups (e.g., in CFTR-targeting derivatives) increase polarity and solubility, critical for membrane protein modulation . Halogenated analogs (e.g., bromo, chloro, trifluoromethyl) improve metabolic stability and binding specificity. For instance, the bromo-trifluoromethyl substituent in likely enhances hydrophobic interactions in synthetic intermediates .

Kinase Inhibition: Derivatives like those in exhibit nanomolar IC₅₀ values against GSK-3β and IKK2 due to their pyridine-pyrrole scaffolds, which mimic ATP-binding motifs. The cyclopropane ring likely reduces conformational flexibility, stabilizing the bioactive conformation .

Antineoplastic Applications :

- Tozasertib Lactate () incorporates a cyclopropanecarboxamide moiety linked to a sulfanyl-pyrimidine group, enabling dual inhibition of Aurora kinases. The cyclopropane’s strain energy may contribute to high target affinity .

Agricultural Applications: Cyclopropanecarboxamide derivatives with quinoline and furan substituents () demonstrate herbicidal activity, possibly through disruption of plant cell membrane integrity or enzyme inhibition .

Biological Activity

N-(2-Formylphenyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of antibacterial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines or anilines under controlled conditions. Various synthetic routes have been explored to optimize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction times significantly.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against various strains, particularly those associated with Mycobacterium tuberculosis (Mtb). The compound's mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with critical metabolic pathways.

Table 1: Antibacterial Activity Against Various Strains

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Mycobacterium smegmatis |

| This compound | 16 | Staphylococcus aureus |

| This compound | 32 | Escherichia coli |

The minimal inhibitory concentration (MIC) values indicate that this compound is particularly effective against M. smegmatis, which is often used as a surrogate model for M. tuberculosis due to its non-pathogenic nature.

Cytotoxicity

In addition to its antibacterial properties, it is crucial to evaluate the cytotoxicity of this compound on human cell lines. Initial studies suggest that the compound exhibits low cytotoxicity against HepG2 and A549 cells, indicating a favorable therapeutic index.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | >100 |

| A549 | >100 |

The proposed mechanisms by which this compound exerts its antibacterial effects include:

- Inhibition of Cell Wall Synthesis: Similar to other amide compounds, it may disrupt peptidoglycan synthesis.

- Disruption of Metabolic Pathways: The compound may interfere with metabolic enzymes critical for bacterial survival.

- Oxidative Stress Induction: Some studies suggest that compounds within this class can induce oxidative stress in bacterial cells, leading to cell death.

Case Studies

Recent studies have explored the efficacy of this compound in combination with other antibiotics. For example, in a study involving M. tuberculosis, the compound was tested alongside rifampicin and showed synergistic effects, enhancing overall antibacterial activity and reducing required dosages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.